3-Chloro-4-propylthio-1,2,5-thiadiazole 3-Chloro-4-propylthio-1,2,5-thiadiazole
Brand Name: Vulcanchem
CAS No.: 178367-92-5
VCID: VC14313491
InChI: InChI=1S/C5H7ClN2S2/c1-2-3-9-5-4(6)7-10-8-5/h2-3H2,1H3
SMILES:
Molecular Formula: C5H7ClN2S2
Molecular Weight: 194.7 g/mol

3-Chloro-4-propylthio-1,2,5-thiadiazole

CAS No.: 178367-92-5

Cat. No.: VC14313491

Molecular Formula: C5H7ClN2S2

Molecular Weight: 194.7 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-propylthio-1,2,5-thiadiazole - 178367-92-5

Specification

CAS No. 178367-92-5
Molecular Formula C5H7ClN2S2
Molecular Weight 194.7 g/mol
IUPAC Name 3-chloro-4-propylsulfanyl-1,2,5-thiadiazole
Standard InChI InChI=1S/C5H7ClN2S2/c1-2-3-9-5-4(6)7-10-8-5/h2-3H2,1H3
Standard InChI Key XLIKGSZQTIINTG-UHFFFAOYSA-N
Canonical SMILES CCCSC1=NSN=C1Cl

Introduction

Structural Identity and Nomenclature

Chemical Structure

3-Chloro-4-propylthio-1,2,5-thiadiazole (C₅H₆ClN₂S₂) consists of a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The chlorine atom occupies position 3, while a propylthio (-S-CH₂CH₂CH₃) group is attached to position 4. The numbering follows IUPAC conventions, with sulfur at position 1, nitrogen at positions 2 and 5, and substituents at positions 3 and 4 .

Molecular Properties

  • Molecular Formula: C₅H₆ClN₂S₂

  • Molecular Weight: 208.75 g/mol

  • Key Functional Groups:

    • Aromatic 1,2,5-thiadiazole core

    • Electrophilic chlorine substituent

    • Nucleophilic propylthio ether

The chlorine atom’s electron-withdrawing nature polarizes the ring, enhancing reactivity at position 4 for nucleophilic substitution .

Synthesis and Reaction Pathways

Precursor-Based Synthesis

The synthesis of 3-chloro-4-propylthio-1,2,5-thiadiazole can be inferred from methods used for analogous compounds. Patent US3419572 describes the preparation of 3-chloro-1,2,5-thiadiazoles via reaction of aminoacetonitrile derivatives with sulfur halides. For example:

  • Formation of 3,4-Dichloro-1,2,5-thiadiazole:
    Aminoacetonitrile reacts with sulfur dichloride (SCl₂) and chlorine gas in dimethylformamide (DMF) at 0–5°C, yielding 3,4-dichloro-1,2,5-thiadiazole .

  • Nucleophilic Substitution at Position 4:
    The 4-chloro group in 3,4-dichloro-1,2,5-thiadiazole is susceptible to substitution. Treatment with propylthiol (CH₃CH₂CH₂SH) in the presence of a base (e.g., K₂CO₃) replaces chlorine with a propylthio group:

    3,4-Cl2-thiadiazole+CH3CH2CH2SHbase3-Cl-4-SCH2CH2CH3-thiadiazole+HCl\text{3,4-Cl}_2\text{-thiadiazole} + \text{CH}_3\text{CH}_2\text{CH}_2\text{SH} \xrightarrow{\text{base}} \text{3-Cl-4-SCH}_2\text{CH}_2\text{CH}_3\text{-thiadiazole} + \text{HCl}

    This reaction leverages the aromatic ring’s electron deficiency, which activates the 4-position for nucleophilic attack .

Table 1: Synthetic Routes for 3-Chloro-4-propylthio-1,2,5-thiadiazole

StepReagents/ConditionsIntermediate/ProductYield*
1SCl₂, Cl₂, DMF, 0°C3,4-Cl₂-thiadiazole60–70%
2Propylthiol, K₂CO₃, RT3-Cl-4-SPr-thiadiazole50–65%

*Yields estimated based on analogous reactions .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Likely a colorless to pale yellow liquid or low-melting solid (similar to 3-chloro-1,2,5-thiadiazole, which boils at 101–102°C ).

  • Solubility:

    • Polar Solvents: Moderate solubility in DMF, DMSO, and acetonitrile due to the thiadiazole ring’s polarity.

    • Nonpolar Solvents: Limited solubility in hexane or ether; enhanced by the propylthio group’s lipophilicity .

Spectroscopic Data

  • IR Spectroscopy:

    • C-Cl Stretch: ~600–700 cm⁻¹.

    • C-S Stretch: ~650–750 cm⁻¹.

  • NMR (¹H):

    • Propylthio protons: δ 0.9–1.0 (CH₃), 1.5–1.7 (CH₂), 2.5–2.7 (SCH₂).

    • Thiadiazole ring protons: Deshielded due to electron withdrawal (δ 8.5–9.5 ppm) .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The chlorine atom at position 3 can undergo further functionalization:

  • Amination: Reaction with ammonia or amines yields 3-amino-4-propylthio derivatives.

  • Cross-Coupling: Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at position 3 .

Oxidation of the Propylthio Group

The thioether moiety can be oxidized to sulfoxide or sulfone using hydrogen peroxide or mCPBA:

3-Cl-4-SPr-thiadiazoleH2O23-Cl-4-S(O)Pr-thiadiazoleexcess3-Cl-4-SO2Pr-thiadiazole\text{3-Cl-4-SPr-thiadiazole} \xrightarrow{\text{H}_2\text{O}_2} \text{3-Cl-4-S(O)Pr-thiadiazole} \xrightarrow{\text{excess}} \text{3-Cl-4-SO}_2\text{Pr-thiadiazole}

Sulfone derivatives often exhibit enhanced biological activity due to increased polarity .

ActivityMechanismAnalogous Compounds
AntibacterialDisruption of cell wall synthesis3-Chloro-4-methylthiadiazole
AnticancerTopoisomerase inhibition5-(4-Chlorophenyl)-1,3,4-thiadiazoles

Agricultural Chemistry

Thiadiazoles act as herbicides or fungicides. The propylthio group’s lipophilicity could improve foliar adhesion and rainfastness .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator